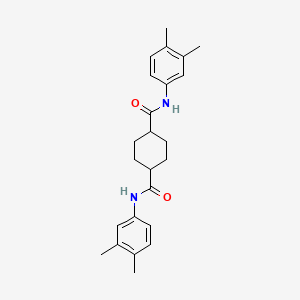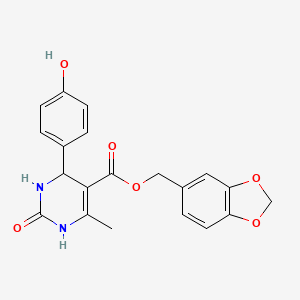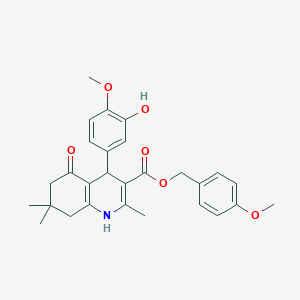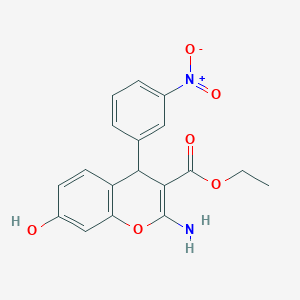
N,N'-bis(3,4-dimethylphenyl)-1,4-cyclohexanedicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-bis(3,4-dimethylphenyl)-1,4-cyclohexanedicarboxamide, also known as MBX-2982, is a novel small-molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. MBX-2982 is a selective GPR119 agonist, which means that it activates the GPR119 receptor in the body. This receptor is primarily found in the pancreas and the gastrointestinal tract, and it plays a critical role in regulating glucose and lipid metabolism.
Wirkmechanismus
N,N'-bis(3,4-dimethylphenyl)-1,4-cyclohexanedicarboxamide works by activating the GPR119 receptor, which is primarily located in the pancreas and the gastrointestinal tract. Activation of this receptor leads to the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin secretion and reduce blood glucose levels.
Biochemical and Physiological Effects
N,N'-bis(3,4-dimethylphenyl)-1,4-cyclohexanedicarboxamide has been shown to have several biochemical and physiological effects in preclinical studies. These include increased insulin secretion, improved glucose tolerance, reduced body weight and adiposity, and improved lipid metabolism. Additionally, N,N'-bis(3,4-dimethylphenyl)-1,4-cyclohexanedicarboxamide has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N,N'-bis(3,4-dimethylphenyl)-1,4-cyclohexanedicarboxamide is its selectivity for the GPR119 receptor, which reduces the risk of off-target effects. Additionally, N,N'-bis(3,4-dimethylphenyl)-1,4-cyclohexanedicarboxamide has been shown to be effective in animal models of obesity and diabetes, making it a promising candidate for further preclinical and clinical studies. However, one limitation of N,N'-bis(3,4-dimethylphenyl)-1,4-cyclohexanedicarboxamide is its relatively short half-life, which may limit its efficacy in clinical settings.
Zukünftige Richtungen
There are several potential future directions for research on N,N'-bis(3,4-dimethylphenyl)-1,4-cyclohexanedicarboxamide. These include further preclinical studies to better understand its mechanism of action and potential therapeutic applications, as well as clinical trials to evaluate its safety and efficacy in humans. Additionally, there may be potential applications for N,N'-bis(3,4-dimethylphenyl)-1,4-cyclohexanedicarboxamide in the treatment of inflammatory bowel disease and other inflammatory conditions.
Synthesemethoden
The synthesis of N,N'-bis(3,4-dimethylphenyl)-1,4-cyclohexanedicarboxamide involves a multi-step process that begins with the reaction of 3,4-dimethylbenzaldehyde with cyclohexanone to form a chiral intermediate. This intermediate is then reacted with diethyl oxalate to form the corresponding diester, which is subsequently hydrolyzed to yield the desired product.
Wissenschaftliche Forschungsanwendungen
N,N'-bis(3,4-dimethylphenyl)-1,4-cyclohexanedicarboxamide has been the subject of several scientific studies, primarily focused on its potential therapeutic applications in the treatment of type 2 diabetes and metabolic disorders. In preclinical studies, N,N'-bis(3,4-dimethylphenyl)-1,4-cyclohexanedicarboxamide has been shown to improve glucose tolerance, increase insulin secretion, and reduce body weight and adiposity in animal models of obesity and diabetes.
Eigenschaften
IUPAC Name |
1-N,4-N-bis(3,4-dimethylphenyl)cyclohexane-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O2/c1-15-5-11-21(13-17(15)3)25-23(27)19-7-9-20(10-8-19)24(28)26-22-12-6-16(2)18(4)14-22/h5-6,11-14,19-20H,7-10H2,1-4H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAMXHMLWXXMDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCC(CC2)C(=O)NC3=CC(=C(C=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(3,4-dimethylphenyl)cyclohexane-1,4-dicarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-benzyl-5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5187610.png)




![3-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B5187642.png)


![N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-morpholinecarboxamide](/img/structure/B5187666.png)
![(2R*,6R*)-2-allyl-1-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B5187668.png)
![1-{2-[2-(3-chlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5187676.png)
![3-(4-chlorophenyl)-7-(2-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5187681.png)
![ethyl 1-{[2-(2-phenylethyl)-1,3-benzoxazol-5-yl]carbonyl}-3-piperidinecarboxylate](/img/structure/B5187689.png)
![2-ethyl-1-[(4-fluorophenyl)sulfonyl]piperidine](/img/structure/B5187701.png)